N-(5-quinolinyl)-2-benzofurancarboxamide
Description
N-(5-quinolinyl)-2-benzofurancarboxamide is a synthetic small molecule featuring a benzofuran core linked to a quinolinyl group via a carboxamide bridge. This compound is part of a broader class of benzofurancarboxamide derivatives, which are explored for their pharmacological properties, particularly as antagonists of the P2X7 receptor (P2X7R), a key player in inflammatory and immune responses . The quinolinyl moiety is critical for receptor interaction, while the benzofuran scaffold contributes to metabolic stability and bioavailability.
Properties
Molecular Formula |
C18H12N2O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-quinolin-5-yl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c21-18(17-11-12-5-1-2-9-16(12)22-17)20-15-8-3-7-14-13(15)6-4-10-19-14/h1-11H,(H,20,21) |
InChI Key |
WQBCPNHKOYADJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Structure-Activity Relationship (SAR): The benzofurancarboxamide core is a versatile pharmacophore. Modifications to the amide side chain (e.g., quinolinyl vs. indolyl) dictate target selectivity, while substituents like tricyclic decane (AZ10606120) or morpholinyl (CL-82198) fine-tune potency and pharmacokinetics .
- Therapeutic Potential: While this compound’s clinical viability is unproven, its structural analogs demonstrate efficacy in preclinical inflammation models, supporting further investigation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
